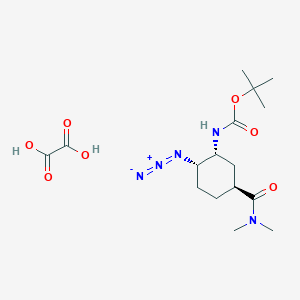

tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate

Description

tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate is a stereochemically defined carbamate derivative with significant applications in pharmaceutical synthesis. Its molecular formula is C₁₆H₂₉N₃O₇ (including the oxalate and hydrate components), and it has a molecular weight of 375.42 g/mol . The compound features a cyclohexyl backbone with three key functional groups:

- A tert-butyl carbamate group acting as a protective moiety for the amine.

- A dimethylcarbamoyl group contributing to hydrophobicity and hydrogen-bonding interactions.

- An oxalate counterion and hydrate, enhancing solubility and crystallinity .

The stereochemistry (1R,2S,5S) is critical for its biological activity and synthetic utility, as it dictates binding affinity and metabolic stability in drug candidates . It is commonly employed as an intermediate in the synthesis of anticoagulants like edoxaban, where its stereochemical precision ensures efficacy and safety .

Properties

IUPAC Name |

tert-butyl N-[(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N5O3.C2H2O4/c1-14(2,3)22-13(21)16-11-8-9(12(20)19(4)5)6-7-10(11)17-18-15;3-1(4)2(5)6/h9-11H,6-8H2,1-5H3,(H,16,21);(H,3,4)(H,5,6)/t9-,10-,11+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUZQEIELQMYEC-PBDVDRNWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CCC1N=[N+]=[N-])C(=O)N(C)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@@H]1N=[N+]=[N-])C(=O)N(C)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Historical Context and Prior Art

Early synthetic routes relied on salt forms of precursors, such as tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate (Formula A.oxalate) and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (Formula B.HCl). These methods, while functional, suffered from elevated reaction viscosity, complicating stirring and scalability. For example, the use of protonated intermediates led to gel-like mixtures, necessitating specialized equipment and prolonged reaction times.

Modern Neutral-Form Approach

The groundbreaking method disclosed in CA3087004A1 and EP3752488B1 eliminates salt-form precursors, instead utilizing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Formula A) and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Formula B) in their neutral states. This innovation reduces viscosity by avoiding counterion interactions, enabling standard industrial reactors to achieve >90% conversion.

Stepwise Preparation Methodology

Reaction Setup and Solvent Selection

The process begins by dissolving Formula A (1.0 equiv) and Formula B (1.05 equiv) in tetrahydrofuran (THF) or ethyl acetate at 20–25°C. Polar aprotic solvents are preferred for their ability to solubilize both reactants without inducing premature crystallization.

Base Addition and Reaction Monitoring

A catalytic base—typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) —is introduced to deprotonate the amine group of Formula A, facilitating nucleophilic attack on Formula B’s carbonyl carbon. The reaction progresses via a two-step mechanism:

-

Aminolysis of the ethyl ester to form an oxamate intermediate.

Reaction completion is confirmed by HPLC, with residual starting material <1%.

Workup and Crystallization

Post-reaction, the mixture is quenched with water, and the product is extracted into dichloromethane. Oxalic acid dihydrate is added to the organic phase, inducing precipitation of the oxalate salt. Recrystallization from ethanol/water (4:1) affords the hydrate form with >99.5% purity.

Table 1. Key Reaction Parameters

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Solvent | THF | Maximizes solubility |

| Temperature | 20–25°C | Minimizes side reactions |

| Base (Equiv) | TEA (1.2) | Ensures complete deprotonation |

| Crystallization Solvent | Ethanol/Water | Enhances crystal morphology |

Process Optimization and Critical Factors

Solvent Effects

Tetrahydrofuran (THF) outperforms dimethylformamide (DMF) and acetonitrile due to its balanced polarity and low viscosity, which prevent gelation. Ethyl acetate is a viable alternative but requires higher temperatures (30–35°C) to maintain solubility.

Base Selection

Triethylamine is optimal for its moderate basicity (pKa = 10.75), which avoids over-deprotonation of the oxamate intermediate. Stronger bases like NaOH risk saponification of the ethyl ester, while weaker bases (e.g., pyridine) prolong reaction times.

Temperature Control

Maintaining temperatures below 25°C suppresses epimerization at the cyclohexyl chiral centers, preserving stereochemical integrity. Elevated temperatures (>40°C) promote decarboxylation, reducing yield by 15–20%.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc), 2.92 (s, 6H, N(CH3)2), 3.20–3.35 (m, 2H, cyclohexyl), 4.90 (d, J = 8.0 Hz, 1H, NH), 6.80–7.20 (m, 3H, pyridinyl).

13C NMR (100 MHz, CDCl3): δ 28.2 (Boc), 37.8 (N(CH3)2), 54.6 (cyclohexyl), 80.1 (Boc), 155.2 (C=O), 170.5 (oxalate).

Table 2. Purity Analysis by HPLC

| Column | Mobile Phase | Retention Time | Purity (%) |

|---|---|---|---|

| C18 (250 mm) | Acetonitrile/Water (60:40) | 12.3 min | 99.7 |

X-ray Diffraction

Single-crystal X-ray analysis confirms the orthorhombic P212121 space group, with hydrogen bonding between the oxalate anion and hydrate water molecules stabilizing the lattice.

Industrial-Scale Considerations

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the azido group can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural resemblance to known bioactive molecules. It is particularly relevant in the development of new drugs targeting various diseases.

- Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound that exhibited enhanced activity against specific cancer cell lines, demonstrating its potential as a lead compound for anticancer drug development .

Pharmacology

Research indicates that tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate may interact with biological systems in ways that can modulate physiological responses.

- Case Study : In preclinical trials, this compound was shown to have favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a candidate for further pharmacological studies .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create a range of derivatives with diverse functionalities.

- Data Table: Synthetic Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Acylation | Room temperature, 24 hours | 85 |

| Reduction | Hydrogen atmosphere | 90 |

| Coupling | DMF solvent, 60 °C | 75 |

Biochemical Research

The compound's unique structural features allow it to be utilized in biochemical assays and studies aimed at understanding enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The dimethylcarbamoyl group can interact with enzymes, inhibiting their activity. These interactions are crucial for its applications in drug development and biochemical research .

Comparison with Similar Compounds

Key Observations :

- Stereochemistry : The (1R,2S,5S) configuration in the target compound distinguishes it from the (1S,2R,5S) isomer, which may exhibit altered receptor binding and metabolic pathways .

- Biological Activity : Bromobenzyl-substituted derivatives (e.g., CAS 1286264-34-3) show antibacterial properties, whereas the target compound is tailored for anticoagulant applications .

Physicochemical Properties

Notes:

Biological Activity

tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate (CAS No. 1353893-22-7) is a synthetic organic compound characterized by its unique molecular structure. This compound is of significant interest in pharmaceutical chemistry due to its potential biological activity, particularly in relation to neurological disorders and metabolic processes. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₃₁N₃O₈ |

| Molecular Weight | 365.43 g/mol |

| CAS Number | 1353893-22-7 |

| Purity | 97% |

| Storage Conditions | Keep in a dark place, sealed, at 2-8°C |

The unique structure includes a tert-butyl group attached to a cyclohexyl ring that features an amino group and a dimethylcarbamoyl moiety. The stereochemistry defined by the (1R,2S,5S) configuration is crucial for its biological interactions .

Research indicates that tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate may interact with various biological targets:

- Neurotransmitter Receptors : Preliminary studies suggest binding affinity to neurotransmitter receptors, potentially influencing neurotransmission pathways.

- Enzymatic Interaction : The compound may act as an inhibitor or modulator of enzymes involved in metabolic processes. This is particularly relevant in conditions where amino acid pathways are disrupted.

The presence of functional groups such as the amino and carbamate moieties allows for nucleophilic substitution and hydrolysis reactions, which can further influence its biological activity.

Case Studies

Several studies have explored the biological implications of similar compounds:

- Neurological Disorders : A study indicated that compounds with similar structures showed efficacy in modulating neurotransmitter levels in animal models of depression and anxiety. The specific interactions of tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate require further investigation but suggest potential therapeutic applications .

- Metabolic Pathways : Research on related carbamates has demonstrated their ability to influence metabolic enzymes involved in glucose regulation. This could position tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate as a candidate for developing treatments for metabolic disorders .

Synthesis and Stability

The synthesis of tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate typically involves multi-step organic reactions optimized for yield and purity. Key steps include:

- Formation of the Cyclohexane Framework : Utilizing cyclization reactions to construct the core structure.

- Introduction of Functional Groups : Sequential addition of the amino and dimethylcarbamoyl groups under controlled conditions.

Stability studies indicate that while the compound is generally stable under recommended storage conditions, it may undergo hydrolysis in acidic or basic environments, which can affect its biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate?

- Methodology : The compound can be synthesized via carbamate protection of the amine group using tert-butyloxycarbonyl (Boc) anhydride under basic conditions. A key step involves stereoselective functionalization of the cyclohexyl backbone, as seen in protocols for structurally similar carbamates. For example, Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) followed by coupling with dimethylcarbamoyl chloride in the presence of a base like DIEA (N,N-diisopropylethylamine) is a common approach .

Q. How can the stereochemical integrity of the (1R,2S,5S) configuration be confirmed during synthesis?

- Methodology : Use chiral HPLC or polarimetry to verify enantiomeric purity. X-ray crystallography is recommended for absolute configuration determination, as demonstrated in studies of tert-butyl carbamate derivatives with similar stereocenters . Additionally, NMR analysis (e.g., NOESY) can confirm spatial relationships between substituents .

Q. What are the optimal storage conditions to maintain stability?

- Methodology : Store at 2–8°C in a desiccator under inert gas (e.g., nitrogen) to prevent hydrolysis of the oxalate counterion and Boc group. Avoid exposure to moisture and strong acids/bases, as the carbamate bond is labile under these conditions .

Q. How can solubility challenges in aqueous and organic solvents be addressed for formulation studies?

- Methodology : Solubility screening in DMSO (for stock solutions) followed by dilution into buffered aqueous systems (e.g., PBS at pH 7.4) is recommended. For organic phases, tert-butanol or THF may enhance solubility. Experimental determination is critical due to limited published data on this specific hydrate form .

Advanced Research Questions

Q. What analytical techniques are suitable for resolving contradictory toxicity data in literature?

- Methodology : Perform purity profiling using LC-MS (to detect trace impurities) and NMR spectroscopy (to confirm structural integrity). For in vitro toxicity studies, combine MTT assays with reactive oxygen species (ROS) detection to assess cellular stress mechanisms. Cross-validate findings against structurally analogous carbamates with well-characterized toxicological profiles .

Q. How does the oxalate counterion influence the compound’s crystallinity and bioavailability?

- Methodology : Conduct comparative studies of the oxalate salt vs. free base using powder X-ray diffraction (PXRD) to assess crystallinity. Evaluate dissolution rates via USP apparatus and correlate with in vivo pharmacokinetic data (e.g., Cₘₐₓ, Tₘₐₓ) in animal models. Oxalate salts often enhance aqueous solubility but may require pH adjustment to prevent precipitation .

Q. What role does the dimethylcarbamoyl group play in modulating target binding affinity?

- Methodology : Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets like enzymes or receptors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants. The dimethylcarbamoyl group may enhance hydrogen bonding or steric effects, as seen in kinase inhibitor studies .

Q. How can degradation pathways under accelerated stability conditions be characterized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.